methyl N-(tert-butoxycarbonyl)leucylleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is a complex organic compound often used in various chemical and biological research applications. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions, which are more versatile and scalable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the Boc-protected amine group, typically using reagents like methanesulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields the corresponding alcohol .
Scientific Research Applications
Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is widely used in scientific research, including:
Chemistry: As an intermediate in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (S)-methyl 2-[(tert-butoxycarbonyl)amino]pentanoate
- Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate
Uniqueness
Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is unique due to its specific structure, which includes two Boc-protected amine groups. This dual protection allows for more complex synthetic pathways and greater versatility in chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C18H34N2O5 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate |
InChI |
InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23) |
InChI Key |
LFRFWMCLWQNBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.